

physicochemical characteristics of 3-Amino-4-methylbenzamide

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Compound of Interest

Compound Name: 3-Amino-4-methylbenzamide

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An In-depth Technical Guide to the Physicochemical Characteristics of **3-Amino-4-methylbenzamide**

Foreword: A Molecule of Versatility

In the landscape of pharmaceutical intermediates and fine chemicals, certain molecules stand out not for their complexity, but for their foundational utility. **3-Amino-4-methylbenzamide** (CAS No. 19406-86-1) is one such compound. Characterized by a benzamide scaffold functionalized with both an amino and a methyl group, it serves as a critical building block in the synthesis of a diverse range of higher-order molecules, including active pharmaceutical ingredients (APIs) and dye intermediates.^{[1][2]} Its physicochemical properties are not merely academic data points; they are the critical parameters that dictate its behavior in synthesis, formulation, and ultimately, its utility in drug development and materials science.

This guide provides an in-depth analysis of the core physicochemical characteristics of **3-Amino-4-methylbenzamide**. We move beyond simple data reporting to explore the causality behind these properties and detail the robust experimental methodologies required for their accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive and practical understanding of this versatile intermediate.

Molecular and Structural Characteristics

The identity and behavior of any chemical compound are fundamentally rooted in its structure.

3-Amino-4-methylbenzamide is an organic compound featuring a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a carboxamide (-C(=O)NH₂) group.[2]

- Molecular Formula: C₈H₁₀N₂O[1][3][4]
- Molecular Weight: 150.18 g/mol [1][3][4]
- IUPAC Name: **3-amino-4-methylbenzamide**[5]
- Synonyms: 3-Amino-p-toluamide, Benzamide, 3-amino-4-methyl-, Fast Red Base DB-60[1][2][3]

The spatial arrangement of its functional groups—the basic amino group and the hydrogen-bonding capable amide group—is pivotal, influencing its solubility, polarity, and reactivity.[2]

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Protocol:

- System Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate buffer at pH 7.4 to simulate physiological conditions). Maintain a constant temperature using a water bath or incubator (e.g., 25°C or 37°C). 2[6]. Addition of Solute: Add an excess amount of solid **3-Amino-4-methylbenzamide** to a sealed flask containing a known volume of the buffer. "Excess" means enough solid remains undissolved at the end of the experiment. 3[7]. Equilibration: Place the flask in the temperature-controlled shaker and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, let the flasks stand to allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all particulate matter. This step is critical to avoid overestimating the solubility. 5[8]. Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of **3-Amino-4-methylbenzamide** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Validation: Prepare samples in triplicate to ensure the reproducibility of the result.

pKa Determination via UV-Vis Spectrophotometry

Causality: This method leverages the Beer-Lambert law and the fact that the UV-Vis absorbance spectrum of an ionizable compound often changes as it protonates or deprotonates. By measuring the absorbance at a specific wavelength across a range of pH values, one can plot a titration curve and determine the pKa. This method is highly sensitive and requires only a small amount of material.

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